molecular formula C12H10N4 B3056186 Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone CAS No. 6957-24-0

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone

Cat. No.: B3056186
CAS No.: 6957-24-0
M. Wt: 210.23 g/mol
InChI Key: DMQJTSJKMFPBMN-UHFFFAOYSA-N
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Description

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

They have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis .

Cellular Effects

Some azines have shown to attenuate LPS-mediated neuroinflammation in microglia and neuronal apoptosis via inhibiting MAPK signaling pathways .

Molecular Mechanism

Azines have been conventionally synthesized by the condensation of hydrazine with ketones and aldehydes . They have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis .

Temporal Effects in Laboratory Settings

A co-catalytic system of 2-picolinaldehyde and chiral Yb III-N, N ′-dioxides was identified to be efficient under mild conditions, providing a series of trisubstituted imidazolidines in moderate to good yields with high diastereo- and enantioselectivities .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Few metabolic pathways have been suggested for azo dye degradation and detoxification in aerobic and anaerobic conditions .

Transport and Distribution

Azines are organic molecules which bear the C N–N C functional unit .

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Properties

IUPAC Name

1-pyridin-2-yl-N-(pyridin-2-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJTSJKMFPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989618
Record name 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-24-0
Record name Pyridine-2-carbaldehyde azine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6957-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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